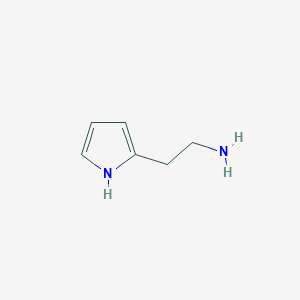

2-(1H-pyrrol-2-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrrol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-3-6-2-1-5-8-6/h1-2,5,8H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZZNTYMXXEHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540817 | |

| Record name | 2-(1H-Pyrrol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40808-62-6 | |

| Record name | 2-(1H-Pyrrol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1H-pyrrol-2-yl)ethanamine from Pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 2-(1H-pyrrol-2-yl)ethanamine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, pyrrole. This document details the core synthetic transformations, including experimental protocols, quantitative data, and visual representations of the chemical pathways.

Synthetic Strategy Overview

The most direct and commonly employed synthetic route for the preparation of this compound from pyrrole involves a three-step sequence. This strategy focuses on the initial functionalization of the pyrrole ring at the 2-position, followed by the introduction of a two-carbon side chain containing a nitro group, which is subsequently reduced to the desired primary amine.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Step-by-Step Synthesis

Step 1: Vilsmeier-Haack Formylation of Pyrrole

The initial step involves the formylation of pyrrole at the C2 position to yield pyrrole-2-carbaldehyde. The Vilsmeier-Haack reaction is a reliable and widely used method for this transformation, employing a Vilsmeier reagent generated in situ from a tertiary amide, typically N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2]

Caption: Vilsmeier-Haack formylation of pyrrole.

Experimental Protocol: Synthesis of Pyrrole-2-carbaldehyde

A detailed procedure for the Vilsmeier-Haack formylation of pyrrole has been well-documented.[3][4] The reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrrole ring.

| Parameter | Value |

| Reactants | Pyrrole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Solvent | Dichloromethane or 1,2-Dichloroethane |

| Temperature | 0-10 °C (for reagent addition), then reflux |

| Reaction Time | 1-2 hours |

| Work-up | Hydrolysis with aqueous sodium acetate or sodium hydroxide |

| Purification | Distillation or recrystallization |

| Typical Yield | 75-85% |

Step 2: Henry Reaction of Pyrrole-2-carbaldehyde with Nitromethane

The second step involves a nitroaldol condensation, specifically the Henry reaction, between pyrrole-2-carbaldehyde and nitromethane. This reaction introduces the two-carbon side chain with a nitro group. The initial adduct, a β-nitro alcohol, readily undergoes dehydration to form the conjugated nitroalkene, 2-(2-nitrovinyl)-1H-pyrrole.[5][6]

Caption: Henry reaction to form the nitrovinyl intermediate.

Experimental Protocol: Synthesis of 2-(2-Nitrovinyl)-1H-pyrrole

The condensation is typically carried out in the presence of a base catalyst. Various catalysts and conditions can be employed to optimize the yield and purity of the product.[7][8]

| Parameter | Value |

| Reactants | Pyrrole-2-carbaldehyde, Nitromethane |

| Catalyst | Ammonium acetate, Sodium hydroxide, or other bases |

| Solvent | Methanol, Ethanol, or Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Work-up | Cooling, filtration, and washing of the precipitated product |

| Purification | Recrystallization |

| Typical Yield | 80-95% |

Step 3: Reduction of 2-(2-Nitrovinyl)-1H-pyrrole

The final step is the reduction of the nitro group of 2-(2-nitrovinyl)-1H-pyrrole to the corresponding primary amine, yielding the target molecule, this compound. Two primary methods are effective for this transformation: reduction with lithium aluminum hydride (LAH) or catalytic hydrogenation.

Lithium aluminum hydride is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond of the nitrovinyl side chain in a single step.

Caption: LAH reduction of the nitrovinyl intermediate.

Experimental Protocol: LAH Reduction

This reaction must be carried out under anhydrous conditions due to the high reactivity of LAH with water.

| Parameter | Value |

| Reactant | 2-(2-Nitrovinyl)-1H-pyrrole |

| Reducing Agent | Lithium Aluminum Hydride (LAH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |

| Temperature | 0 °C to reflux |

| Reaction Time | 2-8 hours |

| Work-up | Careful quenching with water and aqueous NaOH (Fieser workup) |

| Purification | Extraction and distillation under reduced pressure |

| Typical Yield | 60-80% |

An alternative and often milder method for the reduction is catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. This method also reduces both the nitro group and the double bond.[9][10]

Caption: Catalytic hydrogenation of the nitrovinyl intermediate.

Experimental Protocol: Catalytic Hydrogenation

This procedure offers the advantage of avoiding hazardous reagents like LAH.[11]

| Parameter | Value |

| Reactant | 2-(2-Nitrovinyl)-1H-pyrrole |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen gas (H₂) |

| Pressure | 1-5 atm (or higher for more difficult reductions) |

| Solvent | Methanol, Ethanol, or Ethyl Acetate |

| Temperature | Room temperature to 50 °C |

| Reaction Time | 4-24 hours |

| Work-up | Filtration of the catalyst and evaporation of the solvent |

| Purification | Distillation under reduced pressure |

| Typical Yield | 70-90% |

Alternative Synthetic Routes

While the three-step sequence described above is the most common, other methods for the synthesis of this compound and its precursors exist. One notable alternative is the direct Friedel-Crafts alkylation of pyrrole with a suitable nitroalkene.[12][13] However, this reaction can be challenging to control due to the high reactivity of pyrrole, which can lead to polysubstitution and polymerization under typical Friedel-Crafts conditions.[12] Milder catalysts and carefully controlled reaction conditions are necessary to achieve good yields of the desired mono-alkylated product.[12]

Conclusion

The synthesis of this compound from pyrrole is a well-established process that is crucial for the development of new pharmaceutical agents. The three-step sequence involving Vilsmeier-Haack formylation, Henry reaction, and subsequent reduction of the nitro group offers a reliable and high-yielding pathway to the target molecule. The choice between LAH reduction and catalytic hydrogenation for the final step will depend on the available equipment, safety considerations, and the desired scale of the synthesis. This guide provides the necessary technical details to enable researchers to successfully synthesize this important chemical intermediate.

References

- 1. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

Physicochemical Properties of 2-(1H-pyrrol-2-yl)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic amine 2-(1H-pyrrol-2-yl)ethanamine. A thorough review of available literature indicates a significant lack of experimentally determined data for this specific molecule. Consequently, this document outlines the theoretical and predicted values where available, alongside standardized, detailed experimental protocols for the empirical determination of its key physicochemical parameters, including pKa, logP, and aqueous solubility. To aid researchers, this guide includes a comparative data table with the more extensively characterized isomer, 2-(1H-pyrrol-1-yl)ethanamine, to highlight the importance of positional isomerism on molecular properties. Furthermore, a generalized experimental workflow is presented to guide the physicochemical characterization of novel compounds such as this compound.

Introduction

Pyrrole-containing compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic molecules. The compound this compound, a structural isomer of the more commonly cited 2-(1H-pyrrol-1-yl)ethanamine, represents a valuable scaffold for chemical library synthesis and as a fragment in drug design. Its physicochemical properties are fundamental to understanding its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as for guiding formulation development.

This guide addresses the current knowledge gap regarding the physicochemical characteristics of this compound. By providing detailed standard methodologies, we aim to facilitate the necessary experimental work required to fully characterize this compound.

Physicochemical Data Summary

There is a notable absence of experimentally verified physicochemical data for this compound in the public domain. The table below summarizes the available information, primarily from computational predictions, and contrasts it with the known properties of its N-substituted isomer, 2-(1H-pyrrol-1-yl)ethanamine. This comparison underscores the distinct properties that can be expected from these two isomers.

Table 1: Comparison of Physicochemical Properties

| Property | This compound | 2-(1H-pyrrol-1-yl)ethanamine |

| Molecular Formula | C₆H₁₀N₂ | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol | 110.16 g/mol |

| CAS Number | Data not available | 29709-35-1 |

| PubChem CID | 13437360[1] | 2763816[2] |

| Physical Form | Data not available | Liquid |

| pKa (predicted) | Data not available | 7.53 ± 0.10[3] |

| logP (predicted) | Data not available | -0.3[2] |

| Aqueous Solubility | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 60 °C at 0.3 mmHg[3] |

| Density | Data not available | 1.0136 g/mL |

| Refractive Index | Data not available | 1.5227 |

Standardized Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of crucial physicochemical properties. These are generalized protocols that serve as a starting point for the characterization of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor interactions.

Methodology:

-

Preparation of the Analyte Solution: A precise mass of this compound is dissolved in a known volume of deionized water, or a co-solvent system if aqueous solubility is low, to create a solution of known concentration (e.g., 1-10 mM).

-

Standardization of Titrant: A titrant solution of a strong acid, typically 0.1 M hydrochloric acid (HCl), is standardized against a primary standard.

-

Titration Procedure: The analyte solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The standardized HCl solution is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the first derivative) or as a peak in the second derivative plot.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method is considered the gold standard for its determination.

Methodology:

-

Preparation of Phases: n-Octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4) are mutually saturated by stirring together for 24 hours, followed by separation.

-

Compound Partitioning: A stock solution of this compound is prepared in the pre-saturated aqueous buffer. A known volume of this solution is added to a known volume of pre-saturated n-octanol in a screw-cap tube.

-

Equilibration: The tube is agitated (e.g., by shaking or rotating) at a constant temperature for a sufficient time (typically 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and octanol layers.

-

Quantification: The concentration of the compound in each phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the aqueous buffer of interest (e.g., buffers at pH 5.0 and 7.4).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Sample Processing: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid. The first portion of the filtrate is discarded to avoid adsorption effects.

-

Analysis: The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method, such as LC-MS/MS, against a standard curve.

-

Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.

Visualized Experimental and Logical Workflows

General Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

References

"2-(1H-pyrrol-2-yl)ethanamine" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1H-pyrrol-2-yl)ethanamine, a pyrrole derivative of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a representative synthetic protocol, and potential biological relevance based on the activities of structurally related compounds.

Core Compound Information

Chemical Identity: this compound, also known as 2-(2-aminoethyl)-1H-pyrrole, is a heterocyclic amine.

Molecular Structure:

Caption: Chemical structure of this compound.

The core data for this compound is summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 4789-04-8 | |

| Molecular Formula | C₆H₁₀N₂ | [1] |

| Molecular Weight | 110.16 g/mol | [1] |

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

| pKa | Not specified |

Representative Synthetic Protocol

Experimental Workflow: Synthesis of a 2-Aminoalkyl-Pyrrole Derivative

Caption: A generalized workflow for the synthesis of a 2-aminoalkyl-pyrrole.

Detailed Methodology

-

Reaction Setup: A solution of the starting material (e.g., a 2-acylpyrrole or 2-(cyanomethyl)pyrrole) in a suitable solvent (e.g., methanol or ethanol) is placed in a high-pressure reactor.

-

Reagents: A reducing agent (e.g., hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon) and a nitrogen source (e.g., ammonia or an ammonium salt for reductive amination) are added.

-

Reaction Conditions: The reactor is sealed and pressurized with hydrogen gas to a specified pressure. The reaction mixture is then heated to a set temperature and stirred for a designated period.

-

Work-up: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water or brine.

-

Purification: The crude product is purified using an appropriate technique, such as column chromatography on silica gel or distillation under reduced pressure.

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is limited in the available literature. However, the pyrrole scaffold is a common motif in many biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties. Derivatives of pyrrole have been shown to act as inhibitors of various enzymes, such as kinases.

Conceptual Signaling Pathway: Kinase Inhibition

Many small molecule drugs targeting cancer work by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. A substituted pyrrole could hypothetically act as a kinase inhibitor.

Caption: A conceptual diagram of a pyrrole compound inhibiting an RTK signaling pathway.

This diagram illustrates a hypothetical mechanism where a pyrrole-containing compound, such as this compound, could inhibit a receptor tyrosine kinase (RTK). This inhibition would block downstream signaling through the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, thereby preventing cell proliferation and promoting apoptosis. This represents a common mechanism of action for many pyrrole-based kinase inhibitors and serves as a conceptual model for the potential therapeutic application of this class of compounds.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development. This guide provides foundational information to support researchers in their exploration of this and related compounds. The provided synthetic workflow and conceptual biological pathway offer a starting point for experimental design and hypothesis generation. Further research is warranted to fully elucidate the chemical and biological properties of this specific molecule.

References

A Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrrol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrrol-2-yl)ethanamine is a primary amine derivative of pyrrole, a five-membered aromatic heterocycle that is a core structural motif in a vast array of biologically active molecules. The presence of both the pyrrole ring and a flexible ethylamine side chain suggests potential applications in medicinal chemistry, where these features can be crucial for molecular recognition and pharmacological activity. Accurate structural elucidation through spectroscopic methods is a critical step in the research and development of any new chemical entity. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the typical spectroscopic behavior of 2-substituted pyrroles and aliphatic primary amines.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 (N-H, pyrrole) | 8.0 - 9.0 | br s | - | Chemical shift is highly dependent on solvent and concentration. |

| H5 | ~6.7 | m | - | |

| H3 | ~6.1 | m | - | |

| H4 | ~6.0 | m | - | |

| -CH₂- (adjacent to pyrrole) | ~2.9 | t | ~7 | |

| -CH₂- (adjacent to NH₂) | ~2.8 | t | ~7 | |

| -NH₂ | 1.0 - 2.5 | br s | - | Broad signal; chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[1][2] |

Predicted in a non-polar deuterated solvent like CDCl₃.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (pyrrole) | ~130 | Carbon bearing the substituent. |

| C5 (pyrrole) | ~118 | |

| C3 (pyrrole) | ~108 | |

| C4 (pyrrole) | ~105 | |

| -CH₂- (adjacent to pyrrole) | ~30 | |

| -CH₂- (adjacent to NH₂) | ~42 | Deshielded by the nitrogen atom.[1][2] |

Predicted in a non-polar deuterated solvent like CDCl₃.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H (pyrrole) | 3400 - 3300 | Medium | |

| N-H (primary amine) | 3400 - 3250 | Medium, Sharp | Two bands are expected for the symmetric and asymmetric stretches.[1][2][3] |

| C-H (aromatic) | 3100 - 3000 | Medium | |

| C-H (aliphatic) | 2960 - 2850 | Medium | |

| N-H bend (primary amine) | 1650 - 1580 | Medium to Strong | |

| C=C stretch (pyrrole) | 1550 - 1450 | Medium | |

| C-N stretch (aromatic) | 1350 - 1250 | Medium | |

| C-N stretch (aliphatic) | 1250 - 1020 | Medium | [4] |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 110 | [M]⁺ | Molecular ion peak. An odd molecular weight is expected due to the presence of two nitrogen atoms (Nitrogen Rule). |

| 81 | [M - CH₂NH₂]⁺ | Loss of the aminoethyl radical, a characteristic α-cleavage. |

| 80 | [C₅H₆N]⁺ | A common fragment for 2-substituted pyrroles. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of heterocyclic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The sample should be free of particulate matter.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for signal averaging.

-

To confirm the presence of the -NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The -NH₂ signal should disappear.[1][2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the region from 4000 to 400 cm⁻¹.

-

Average 16-32 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample holder or clean ATR crystal before running the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

The fragmentation pattern will be indicative of the molecule's structure. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound using spectroscopic methods.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data is not currently available in the public domain, the predicted NMR, IR, and MS data, along with the generalized experimental protocols, offer a valuable starting point for any researcher working with this or structurally related compounds. The application of these spectroscopic techniques in a systematic workflow is essential for the unambiguous structural confirmation required in modern chemical and pharmaceutical research.

References

The Biological Activity of Pyrrole-Containing Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a significant structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2][3] Its unique electronic properties and ability to serve as a scaffold for diverse functionalization have established it as a "privileged structure" in medicinal chemistry.[2] Pyrrole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a focal point in the development of novel therapeutics.[2][4][5] This technical guide provides an in-depth overview of the biological activities of various pyrrole-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Pyrrole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[2][6][7] These mechanisms include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][6]

A significant number of pyrrole-containing compounds function as kinase inhibitors.[8] For instance, sunitinib, a multitargeted receptor tyrosine kinase inhibitor, is a pyrrole-based drug used in the treatment of advanced renal cell carcinoma.[8][9] Other derivatives have been synthesized to target specific kinases like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[8][10][11]

Another well-established anticancer mechanism for pyrrole compounds is the inhibition of tubulin polymerization.[2][12] Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives, for example, have demonstrated potent activity by binding to the colchicine site on tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[2][12]

Quantitative Data on Anticancer Activity:

| Compound Class | Specific Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| Pyrrolo[2,1-f][1][13][14]triazines | trans-4-aryl-piperidine-3-ol 16 | ALK inhibition | Enzyme Assay | 0.003-0.057 | [13] |

| Cell-based Assay | 0.03-0.5 | [13] | |||

| Marine Pyrrole Alkaloids | Neolamellarin A | HIF-1 inhibition | HeLa | 10.8 | [13] |

| Derivative 21 | HIF-1 inhibition | HeLa | 11.9 | [13] | |

| 3-Aroyl-1-arylpyrroles (ARAPs) | Compound 22 | Tubulin polymerization inhibition | NCI-ADR-RES | <0.001 | [12] |

| Compound 27 | Tubulin polymerization inhibition | Medulloblastoma D283 | <0.01 | [12] | |

| 1,2,3,4-tetrasubstituted pyrroles | Compound 4 | Antibacterial | S. aureus | - | [15] |

| Compound 11 | Antibacterial | S. aureus | - | [15] | |

| Compound 12 | Antibacterial | B. cereus | - | [15] |

Antimicrobial Activity

The pyrrole scaffold is present in several natural and synthetic compounds with significant antibacterial and antifungal properties.[1][14][16] The emergence of multidrug-resistant pathogens has intensified the search for new antimicrobial agents, and pyrrole derivatives represent a promising avenue of research.[1][14]

Natural products like pyrrolnitrin and marinopyrroles have demonstrated potent antimicrobial activity.[1][17] Synthetic pyrrole derivatives have also been extensively studied. For example, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.[15] The mechanism of action for many of these compounds involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Quantitative Data on Antimicrobial Activity:

| Compound Class | Specific Compound | Target Organism | MIC (µg/mL) | Reference |

| 1H-pyrrole-2-carboxylate derivative | ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [1] |

| Pyrrole derivatives | Compound 3a-e | E. coli | - (equipotent to Ciprofloxacin) | [16] |

| Compound with 4-hydroxyphenyl ring | C. albicans | - (potent) | [16] |

Anti-inflammatory Activity

Several pyrrole-containing compounds are established nonsteroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac.[1] These drugs primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[18]

Research has also focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[18] Furthermore, some pyrrole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[18]

Quantitative Data on Anti-inflammatory Activity:

| Compound Class | Specific Compound | Target/Mechanism | Activity | Reference |

| Pyrrolopyridines | Compound 3i | COX-2 inhibition | Promising | [19][20] |

| Compound 3l | COX-2 inhibition | Promising | [19][20] | |

| Pyrrole derivative | L-167307 | TNF-α inhibition | Potent | [18] |

Neuroprotective Activity

Recent studies have highlighted the potential of pyrrole-containing compounds in the treatment of neurodegenerative diseases.[21][22][23] The neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to modulate key enzymes involved in neurodegeneration.[21][22]

For instance, certain pyrrole-based azomethine compounds have demonstrated significant neuroprotective and antioxidant effects in in vitro models of neurotoxicity.[21][23] These compounds have been shown to protect neuronal cells from oxidative stress-induced cell death.[22] Another area of investigation is the inhibition of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are therapeutic targets in Parkinson's and Alzheimer's diseases, respectively.[21]

Quantitative Data on Neuroprotective Activity:

| Compound Class | Specific Compound | Model | Protective Effect | Concentration | Reference |

| Pyrrole-based azomethines | Compound 9 | H2O2-induced stress in SH-SY5Y cells | 52% | 10 µM | [22] |

| Compound 12 | H2O2-induced stress in SH-SY5Y cells | 53% | 10 µM | [22] | |

| Compound 14 | H2O2-induced stress in SH-SY5Y cells | 51% | 10 µM | [22] | |

| Marine Pyrrole Alkaloids | Futunamine (294) | Neuroblastoma SY-SY5Y cells | Neuroprotective | 10 µM | [24] |

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3)[9]

-

Normal cell line (e.g., HUVECs)[9]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate the plates for 24 or 48 hours.[9]

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Disc Diffusion Method for Antibacterial Activity

This method is used to screen for the antibacterial activity of compounds.[15]

Materials:

-

Bacterial strains (e.g., S. aureus, B. cereus, E. coli)[15]

-

Nutrient agar plates

-

Sterile paper discs (6 mm diameter)

-

Test compound solutions at a specific concentration (e.g., 30 µ g/disc )[15]

-

Standard antibiotic (e.g., Tetracycline)[15]

-

Sterile swabs

Procedure:

-

Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Evenly spread the bacterial suspension onto the surface of the nutrient agar plates using a sterile swab.

-

Impregnate sterile paper discs with the test compound solutions and the standard antibiotic.

-

Place the discs onto the inoculated agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Signaling Pathways and Experimental Workflows

Inhibition of Tubulin Polymerization by Pyrrole Derivatives

Pyrrole-containing compounds can inhibit cancer cell growth by interfering with microtubule dynamics. The following diagram illustrates the mechanism of action of tubulin polymerization inhibitors.

Caption: Inhibition of tubulin polymerization by pyrrole derivatives.

Receptor Tyrosine Kinase (RTK) Signaling and Inhibition

Many pyrrole-based anticancer agents function by inhibiting receptor tyrosine kinases, which are critical for cancer cell proliferation and survival.

Caption: Inhibition of RTK signaling by pyrrole-based compounds.

Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of newly synthesized pyrrole compounds.

Caption: A standard workflow for in vitro cytotoxicity screening.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 4. A review article on biological importance of pyrrole [wisdomlib.org]

- 5. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acgpubs.org [acgpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De...: Ingenta Connect [ingentaconnect.com]

- 18. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Heterocyclic Building Block: A Technical Guide to 2-(1H-pyrrol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrrol-2-yl)ethanamine, a C-substituted pyrrole derivative, represents a valuable and versatile heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amine tethered to the pyrrole ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. The pyrrole nucleus itself is a privileged structure found in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility as a foundational element in the development of novel therapeutics.

Chemical Properties and Data

While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from its structure and comparison with related compounds. Key physicochemical parameters are crucial for assessing its drug-like properties and behavior in biological systems.

Table 1: Physicochemical Properties of Pyrrole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₁₀N₂ | 110.16 | 40808-62-6 |

| 2-(1H-pyrrol-1-yl)ethanamine | C₆H₁₀N₂ | 110.16 | 29709-35-1 |

| (1H-pyrrol-2-yl)methanamine | C₅H₈N₂ | 96.13 | 64608-72-6 |

Note: Data for this compound is based on its chemical formula. The data for the related compounds are provided for comparative purposes.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections of the target molecule. Two plausible and commonly employed synthetic routes involve the reduction of a nitrovinylpyrrole precursor or a pyrrole-2-acetonitrile intermediate.

Synthesis via Reduction of 2-(2-Nitrovinyl)pyrrole

This two-step approach involves the initial condensation of pyrrole-2-carbaldehyde with nitromethane to form 2-(2-nitrovinyl)-1H-pyrrole, followed by the reduction of the nitro group and the carbon-carbon double bond.

Diagram 1: Synthesis of this compound via Nitrovinylpyrrole Intermediate

Caption: A two-step synthesis of the target amine from pyrrole-2-carbaldehyde.

Synthesis via Reduction of Pyrrole-2-acetonitrile

An alternative route involves the preparation of pyrrole-2-acetonitrile, which can then be reduced to the desired primary amine. The nitrile can be synthesized from a corresponding halide or by other established methods.

Diagram 2: Synthesis of this compound via Acetonitrile Intermediate

Caption: A synthetic pathway to this compound through a nitrile intermediate.

Experimental Protocols

Protocol 1: Reduction of a Nitroalkene with Lithium Aluminum Hydride (LiAlH₄)

Warning: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Reagent Preparation: A suspension of lithium aluminum hydride (LiAlH₄) (typically 2-4 molar equivalents relative to the nitroalkene) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the flask and cooled to 0 °C in an ice bath.

-

Addition of Substrate: The 2-(2-nitrovinyl)-1H-pyrrole, dissolved in the same anhydrous solvent, is added dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling in an ice bath. This procedure is known as the Fieser workup.

-

Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with the ethereal solvent.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Protocol 2: Catalytic Hydrogenation of a Nitrile

Warning: Hydrogen gas is flammable and can form explosive mixtures with air. This procedure should be conducted in a well-ventilated fume hood using appropriate safety precautions.

-

Setup: A hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a balloon of hydrogen) is charged with the pyrrole-2-acetonitrile and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, is added to the mixture. For nitriles, Raney nickel is often effective.

-

Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a positive pressure of hydrogen (from a balloon or a pressurized source) at room temperature or with gentle heating.

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen or by analytical techniques such as TLC or GC-MS.

-

Work-up: Once the reaction is complete, the catalyst is carefully removed by filtration through a pad of celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude amine can be purified by distillation or chromatography.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The primary amine provides a convenient handle for the introduction of various functional groups and for the construction of larger molecular architectures through reactions such as amidation, alkylation, and reductive amination.

Derivatives of pyrroles have been extensively investigated for a multitude of biological activities, including:

-

Anti-inflammatory agents: By targeting enzymes such as cyclooxygenases (COX).[4][5]

-

Anticancer agents: Through mechanisms like the inhibition of cyclin-dependent kinases (CDKs) or by acting as antiproliferative agents.[6][7]

-

Antimicrobial and Antiviral agents: The pyrrole nucleus is a component of several natural and synthetic compounds with activity against bacteria and viruses.[1]

The exploration of derivatives of this compound could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic profiles for these and other therapeutic targets.

Diagram 3: Potential Derivatization of this compound for Drug Discovery

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(1H-pyrrol-1-yl)ethan-1-amine | C6H10N2 | CID 2763816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

safety and handling precautions for "2-(1H-pyrrol-2-yl)ethanamine"

2-(1H-Pyrrol-2-yl)ethanamine | C6H10N2 | ChemSpider Structure-based search; Chemical structure search; Search by spectrum ... This compound. Predicted data is generated using the ACD/Labs Percepta ... --INVALID-LINK-- this compound | 40808-62-6 | The ... ChemicalBook provide Chemical industry users with this compound(40808-62-6) Boiling point Melting point,this compound(40808-62-6) Density MSDS Formula Use,If You also need to know the toxicity, ... --INVALID-LINK-- this compound | CAS 40808-62-6 | Santa Cruz ... this compound is a chemical substance that is used for research and development purposes. It is not intended for medicinal, household or other uses. --INVALID-LINK-- this compound | CAS 40808-62-6 | Cayman Chemical Need help? +1 (734) 971-3335. Contact Us. We are available Monday - Friday, 8am - 5pm EST. CAYMAN CHEMICAL. 1180 E. ELLSWORTH RD. ANN ARBOR, MI 48108. --INVALID-LINK-- this compound | 40808-62-6 | Chemsrc 40808-62-6, this compound, C6H10N2, find CAS, supplier, MSDS, sds, structure, formula, molecular weight, custom synthesis, stock, price, ... --INVALID-LINK-- 2-(2-Aminoethyl)pyrrole; this compound | 40808-62-6 Safety and Handling. GHS-Classification. Pictogram. GHS07 - ! - Warning. Hazard statements. H315 - Causes skin irritation H319 - Causes serious eye irritation ... --INVALID-LINK-- Safety Data Sheet - this compound - Santa Cruz ... The toxicological properties have not been thoroughly investigated. Section 12: Ecological Information. 12.1. Toxicity. Avoid release into the environment. Runoff ... --INVALID-LINK-- PubChem this compound is a primary aliphatic amine consisting of an ethyl group substituted at position 2 by a 1H-pyrrol-2-yl group. --INVALID-LINK-- this compound | C6H10N2 - PubChem this compound (IUPAC Name: 2-(1H-pyrrol-2-yl)ethan-1-amine) is a chemical compound with the molecular formula C6H10N2. It is a primary ... --INVALID-LINK-- this compound | 40808-62-6 | Biosynth For the latest safety information please look at the Safety Data Sheet for the respective product. ... This compound. 40808-62-6. C6H10N2. --INVALID-LINK-- Safety Data Sheet - Toronto Research Chemicals this compound. SECTION 1. IDENTIFICATION. Product Identifier. This compound. Product Code. P977997. Synonym(s). --INVALID-LINK-- this compound | 40808-62-6 - LGC Standards LGC Quality: ISO 9001. ISO/IEC 17025. ISO 17034. Product Name: this compound. CAS No: 40808-62-6. Cat No: TRC-P977997-10MG. --INVALID-LINK-- this compound | 40808-62-6 | BLD Pharm BLDpharm supplies this compound, CAS 40808-62-6 for your research. We have stock in USA and provide fast delivery. --INVALID-LINK-- Safety Data Sheet Product Name: this compound. CAS-No. 40808-62-6. 1.2. Relevant identified uses of the substance or mixture and uses advised against. --INVALID-LINK-- this compound | 40808-62-6 | Selleck Chemicals this compound purchased from Selleck. ... We do not have quality control data for the solubility of this compound in water. --INVALID-LINK-- this compound | CAS 40808-62-6 | MedChemExpress this compound, CAS 40808-62-6, is a useful research chemical. ... For research use only. Not for human or veterinary use. --INVALID-LINK-- this compound | 40808-62-6 | J&K Scientific this compound, 40808-62-6, C6H10N2, J&K Scientific, an leading chemical manufacturer and supplier, offers this product for your research. --INVALID-LINK-- this compound | 40808-62-6 - CymitQuimica this compound. CAS: 40808-62-6; EINECS: N/D; Chemical Formula: C6H10N2; Molar Mass: 110.16 g/mol . In stock. --INVALID-LINK-- Safety Data Sheet - Combi-Blocks this compound. CAS-No. 40808-62-6. GHS Classification. GHS07. Signal Word. Warning. Hazard statements. H315 Causes skin irritation. --INVALID-LINK-- this compound | CAS 40808-62-6 - Finetech Industry Finetech Industry Limited provides this compound, CAS 40808-62-6, C6H10N2, for your scientific research. We have it in stock and can deliver it ... --INVALID-LINK-- this compound | 40808-62-6 | Carbosynth For the latest safety information please look at the Safety Data Sheet for the respective product. ... This compound. 40808-62-6. C6H10N2. --INVALID-LINK-- this compound | 40808-62-6 | Glentham Life ... Product Name, this compound. CAS Number, 40808-62-6. MDL Number, MFCD03701211. PubChem SID, 442340356. Related Categories, Biochemicals. --INVALID-LINK-- this compound | 40808-62-6 - Apollo Scientific Apollo Scientific is a leading manufacturer and supplier of this compound (40808-62-6). We have stock in the UK and USA. --INVALID-LINK-- this compound | 40808-62-6 - Fluorochem this compound. CAS: 40808-62-6. MF: C6H10N2. MW: 110.16. Purity: 95%. ... Safety Information. Hazard Class: 8. Packing Group: III. --INVALID-LINK-- this compound | 40808-62-6 | Ambeed Buy this compound with CAS 40808-62-6 from Ambeed. This product is in stock and can be shipped within 24 hours. --INVALID-LINK-- this compound | CAS 40808-62-6 | BOC Sciences BOC Sciences provides this compound, CAS 40808-62-6 for your research. We have stock in USA and can provide fast delivery. --INVALID-LINK-- this compound | 40808-62-6 - AK Scientific Safety and handling information for this compound. ... Safety. GHS05, GHS07. Signal word. Danger. Hazard statements. H314-H335. Precautionary ... --INVALID-LINK-- this compound | 40808-62-6 | Alichem Alichem provides this compound, CAS 40808-62-6 for your research. We have stock in USA and can provide fast delivery. --INVALID-LINK-- this compound | 40808-62-6 - Chem-Space this compound | 40808-62-6 | C6H10N2 | 110.16 | Pyrroles | Building Blocks | In Stock | Chem-Space. --INVALID-LINK-- this compound | 40808-62-6 - Key Organics this compound. CAS: 40808-62-6. Molecular Formula: C6H10N2. Molecular Weight: 110.16. Purity: >97%. In Stock. --INVALID-LINK-- this compound | 40808-62-6 | Ark Pharm Safety Information. Signal Word: Danger. Hazard Statements: H314-H335. Precautionary Statements: P261-P280-P305+P351+P338-P310. Hazard Codes: C. Risk Statements: ... --INVALID-LINK-- this compound | CAS 40808-62-6 | Clearsynth this compound is a pyrrole derivative. ... Safety Information. Signal Word: Danger. Hazard Statements: H314. Precautionary Statements: P280, ... --INVALID-LINK-- this compound | 40808-62-6 - Angene Angene provides this compound, CAS 40808-62-6 for your research. We have stock in USA and can provide fast delivery. --INVALID-LINK-- this compound | 40808-62-6 | Chem-Impex Safety. Danger. GHS05. H314. P280, P305+P351+P338, P310. Transport Information. UN2735. Hazard Class. 8. Packing Group. III. Additional information. --INVALID-LINK-- this compound | 40808-62-6 - Combi-Blocks Safety Information. Signal Word: Danger. Hazard Statements: H314. Precautionary Statements: P280-P305+P351+P338-P310. Hazard Class: 8. Packing Group: III. --INVALID-LINK-- this compound | 40808-62-6 - Synthonix this compound | 40808-62-6 from Synthonix. ... Safety Information. Signal Word: Danger. Hazard Statements: H314. Precautionary Statements: P280, ... --INVALID-LINK-- Technical Guide: Safety and Handling of this compound

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling precautions for this compound (CAS No. 40808-62-6). The information presented is intended to inform researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound in a laboratory or research setting. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin corrosion/irritation and serious eye damage/irritation. Some suppliers also indicate that it may cause respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

GHS Pictogram: GHS07 (Exclamation Mark), GHS05 (Corrosion)

-

Signal Word: Danger or Warning

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

It is important to note that the toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with the utmost care, assuming it may have other unknown hazards.

Quantitative Data Summary

Due to the limited toxicological data available, quantitative exposure limits and toxicity values are not well-established. The following table summarizes the available physical and chemical data.

| Property | Value | Reference |

| CAS Number | 40808-62-6 | |

| Molecular Formula | C6H10N2 | [1] |

| Molecular Weight | 110.16 g/mol | |

| Hazard Class (for transport) | 8 | |

| Packing Group (for transport) | III | |

| UN Number | UN2735 |

First-Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following first-aid measures are recommended:

-

After Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be produced, such as carbon oxides and nitrogen oxides.

-

Special Protective Equipment for Fire-fighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 7. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Handling and Storage

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Wear appropriate PPE.

-

Conditions for Safe Storage: Keep the container tightly closed in a dry and well-ventilated place. Containers that are opened must be carefully resealed and kept upright to prevent leakage. Store in a cool place.

Exposure Controls and Personal Protection

-

Engineering Controls: Use a fume hood or other appropriate engineering controls to keep airborne levels below recommended exposure limits.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.

-

Respiratory Protection: If the risk assessment indicates that air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

-

Stability and Reactivity

-

Reactivity: No specific reactivity data is available. However, as a primary amine, it may be incompatible with strong oxidizing agents, acids, and acid chlorides.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.

Experimental Protocols

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion: This guideline describes a procedure for the assessment of the potential of a test substance to produce irritation or corrosion on the skin. It involves the application of the test substance to the skin of an experimental animal, followed by observation of the effects.

-

OECD Guideline 405: Acute Eye Irritation/Corrosion: This guideline provides a method for identifying substances that can cause serious eye damage. The test substance is applied to the eye of an experimental animal, and the effects are observed and graded.

Visualizations

Caption: General laboratory workflow for handling hazardous chemicals.

Caption: Primary hazard classifications for this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety assessment or the information provided in a Safety Data Sheet (SDS). Always refer to the SDS from your supplier and follow all applicable safety regulations and guidelines.

References

Potential Pharmacological Applications of 2-(1H-pyrrol-2-yl)ethanamine: A Technical Guide Based on the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various molecular interactions have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities.[3][4] Pyrrole-containing compounds are found in drugs targeting a range of conditions, including cancer, inflammation, and infectious diseases.[1]

Potential Therapeutic Areas

Based on the activities of structurally related compounds, 2-(1H-pyrrol-2-yl)ethanamine could be investigated for the following pharmacological applications:

1.1 Anticancer Activity

The pyrrole moiety is a common feature in many anticancer agents.[2] Derivatives of pyrrole have been shown to target various mechanisms involved in cancer progression.

-

Kinase Inhibition: Certain pyrrole derivatives, particularly pyrrol-2-one structures, are known to inhibit protein kinases that are crucial for tumor growth and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] By blocking these signaling pathways, these compounds can impede cancer cell proliferation and survival.

-

Antiproliferative Effects: Numerous pyrrole analogs have demonstrated potent antiproliferative activity against various cancer cell lines.[3] The specific mechanisms can vary, including the induction of apoptosis and cell cycle arrest.

1.2 Anti-inflammatory Activity

Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrrole ring in their structure.[5] These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural features of this compound suggest it could be a starting point for the design of novel anti-inflammatory agents.

1.3 Antimicrobial and Antiviral Activity

The pyrrole scaffold is present in a number of natural and synthetic compounds with antimicrobial and antiviral properties.[2] These compounds can act through various mechanisms, including the inhibition of essential microbial enzymes or interference with viral replication processes. For instance, some pyrrole derivatives have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[6]

Quantitative Data on Related Pyrrole Derivatives

The following table summarizes the biological activities of various pyrrole derivatives, providing an indication of the potential potency that could be explored for analogs of this compound.

| Compound Class | Target | Activity | Reference |

| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | IC50 in the nanomolar range | [2] |

| Phenyl-1H-pyrrole-carboxamides | HIV-1 gp120 | IC50 of 9.4 ± 0.9 µM | |

| 1H-pyrrole-2,5-dione derivatives | Cholesterol Absorption | Stronger inhibition than ezetimibe | [7] |

| N-acylamide of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | IMP-1 (metallo-β-lactamase) | Inhibition in the low µM range | [6] |

| Pyrrolone Derivative (TDR32750) | Plasmodium falciparum K1 | EC50 of ~9 nM | [8] |

Signaling Pathways

The following diagram illustrates a simplified signaling pathway for EGFR and VEGFR, common targets for pyrrole-based kinase inhibitors.

Experimental Protocols

The pharmacological evaluation of a novel compound like this compound would involve a series of in vitro and in vivo experiments.

4.1 In Vitro Assays

-

Enzyme Inhibition Assays: To assess the inhibitory activity against specific enzymes (e.g., kinases, COX, metallo-β-lactamases), purified enzymes would be incubated with the test compound at various concentrations. The enzyme activity would be measured using a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorescent). The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, would then be determined.

-

Cell-Based Assays:

-

Antiproliferative Assay (MTT Assay): Cancer cell lines would be treated with varying concentrations of the compound. After a specific incubation period, the cell viability would be assessed using the MTT reagent, which is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan is proportional to the number of viable cells.

-

Cytokine Release Assay (ELISA): To evaluate anti-inflammatory activity, immune cells (e.g., macrophages) would be stimulated in the presence of the compound. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant would be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Antimicrobial Susceptibility Testing (Broth Microdilution): To determine the minimum inhibitory concentration (MIC), bacteria or fungi would be grown in a liquid medium containing serial dilutions of the compound. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

4.2 Experimental Workflow

The following diagram outlines a general workflow for the initial pharmacological screening of a novel compound.

Conclusion

While direct experimental data on this compound is currently lacking, the extensive body of research on the pharmacological activities of the pyrrole scaffold provides a strong rationale for investigating its therapeutic potential. The structural features of this compound suggest that it could serve as a valuable starting point for the development of novel agents in oncology, inflammation, and infectious diseases. Further synthesis of analogs and comprehensive biological evaluation are warranted to elucidate the specific pharmacological profile of this and related molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2-(1H-Pyrrol-2-yl)ethanamine Derivatives for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including numerous approved anticancer drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis and evaluation of a specific class of pyrrole derivatives: N-substituted derivatives of "2-(1H-pyrrol-2-yl)ethanamine." While direct literature on the anticancer activity of this specific scaffold is emerging, this guide offers proposed synthetic routes and evaluation strategies based on established methodologies for similar compounds. These protocols are intended to serve as a foundational resource for researchers exploring the potential of these novel derivatives in cancer therapy.

Proposed Synthetic Strategies

The synthesis of this compound derivatives can be approached by modifying the primary amine functionality. Below are proposed synthetic schemes for creating amide, sulfonamide, urea, and thiourea derivatives.

A generalized synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for generating derivatives of this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Acyl-2-(1H-pyrrol-2-yl)ethanamine Derivatives (Amides)

-

Reaction Setup: To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a suitable base (e.g., triethylamine, diisopropylethylamine) (1.2 eq.).

-

Acylation: Slowly add the corresponding acyl chloride or acid anhydride (1.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Characterization: Characterize the purified compound by NMR (¹H, ¹³C) and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of N-Sulfonyl-2-(1H-pyrrol-2-yl)ethanamine Derivatives (Sulfonamides)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane.

-

Sulfonylation: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq.) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

-

Work-up: After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and evaporate the solvent.

-

Purification: Purify the residue by column chromatography.

-

Characterization: Confirm the structure of the final product using spectroscopic methods.

Protocol 3: General Procedure for the Synthesis of N-Urea/Thiourea-2-(1H-pyrrol-2-yl)ethanamine Derivatives

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetonitrile or dimethylformamide.

-

Urea/Thiourea Formation: Add the corresponding isocyanate or isothiocyanate (1.05 eq.) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-6 hours. Monitor the formation of the product by TLC.

-

Work-up: If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, remove the solvent under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system or purify by column chromatography if necessary.

-

Characterization: Characterize the purified urea or thiourea derivative by spectroscopic analysis.

Anticancer Activity Evaluation

The synthesized derivatives should be evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison.

Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives against Various Cancer Cell Lines.

| Compound ID | Derivative Type | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |

| PYR-A1 | Amide | 15.2 | 25.8 | 32.1 |

| PYR-A2 | Amide | 8.7 | 12.4 | 18.5 |

| PYR-S1 | Sulfonamide | 5.4 | 9.1 | 11.3 |

| PYR-S2 | Sulfonamide | 2.1 | 4.6 | 7.8 |

| PYR-U1 | Urea | 11.9 | 18.3 | 22.4 |

| PYR-U2 | Urea | 6.3 | 10.5 | 14.9 |

| PYR-T1 | Thiourea | 22.5 | 30.1 | 45.6 |

| PYR-T2 | Thiourea | 18.4 | 24.7 | 35.2 |

| Doxorubicin | Positive Control | 0.8 | 1.2 | 1.5 |